molecular formula C24H24N4Si B3053926 N,N',N'',N'''-Tetraphenylsilanetetramine CAS No. 5700-43-6

N,N',N'',N'''-Tetraphenylsilanetetramine

Cat. No.: B3053926
CAS No.: 5700-43-6
M. Wt: 396.6 g/mol
InChI Key: VOFAMSOGMPDBAX-UHFFFAOYSA-N
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Description

N,N’,N’‘,N’‘’-Tetraphenylsilanetetramine is a silicon-based organic compound characterized by the presence of four phenyl groups attached to a central silicon atom through nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’,N’‘,N’‘’-Tetraphenylsilanetetramine typically involves the reaction of silicon tetrachloride with aniline in the presence of a base. The reaction proceeds through the formation of intermediate products, which are subsequently converted to the final compound under controlled conditions. The general reaction can be represented as follows:

[ \text{SiCl}_4 + 4 \text{C}_6\text{H}_5\text{NH}_2 \rightarrow \text{Si(NC}_6\text{H}_5)_4 + 4 \text{HCl} ]

Industrial Production Methods

Industrial production of N,N’,N’‘,N’‘’-Tetraphenylsilanetetramine may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N,N’,N’‘,N’‘’-Tetraphenylsilanetetramine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silicon-based oxides.

    Reduction: Reduction reactions may lead to the formation of silicon-hydride derivatives.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon dioxide derivatives, while substitution reactions can produce a variety of functionalized silicon compounds.

Scientific Research Applications

N,N’,N’‘,N’‘’-Tetraphenylsilanetetramine has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other silicon-based compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N,N’,N’‘,N’‘’-Tetraphenylsilanetetramine exerts its effects involves interactions with molecular targets and pathways. The compound’s silicon-nitrogen bonds and phenyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can influence various biochemical and chemical processes, making the compound valuable for research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • N,N’,N’‘,N’‘’-Tetraphenylbenzidine
  • N,N’,N’‘,N’‘’-Tetramethylsilanetetramine
  • N,N’,N’‘,N’‘’-Tetrakis(4-methoxyphenyl)benzidine

Uniqueness

N,N’,N’‘,N’‘’-Tetraphenylsilanetetramine is unique due to its silicon-centered structure and the presence of four phenyl groups This configuration imparts distinct chemical and physical properties, such as enhanced stability and reactivity, compared to similar compounds

Properties

IUPAC Name

N-trianilinosilylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4Si/c1-5-13-21(14-6-1)25-29(26-22-15-7-2-8-16-22,27-23-17-9-3-10-18-23)28-24-19-11-4-12-20-24/h1-20,25-28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFAMSOGMPDBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N[Si](NC2=CC=CC=C2)(NC3=CC=CC=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20539862
Record name N,N',N'',N'''-Tetraphenylsilanetetramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5700-43-6
Record name N,N',N'',N'''-Tetraphenylsilanetetramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N',N'',N'''-Tetraphenylsilanetetramine
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